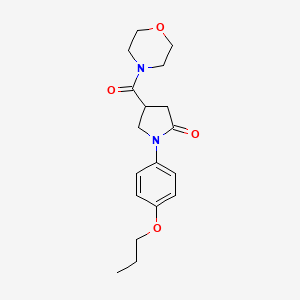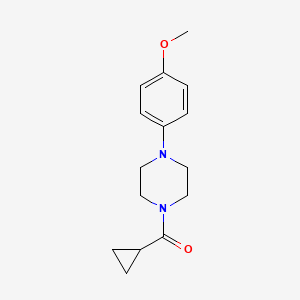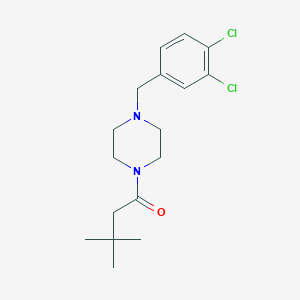![molecular formula C13H16F2N2O2 B4429742 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide
Descripción general
Descripción
2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide (DF-ME) is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is not fully understood. However, recent studies have shown that DF-ME has promising biochemical and physiological effects that make it an attractive candidate for future research.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide has several potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Recent studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. The compound also has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but recent studies have provided some insights into its mode of action. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell proliferation and inflammation. Additionally, the compound has been shown to modulate several signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that make it an attractive candidate for future research. The compound has been shown to induce apoptosis (cell death) in cancer cells, which makes it a potential anti-cancer agent. Additionally, this compound has been shown to reduce inflammation in animal models, which makes it a potential anti-inflammatory agent. The compound also has neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its ability to modulate several signaling pathways. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. Additionally, future studies should investigate the potential of this compound as a combination therapy with other anti-cancer agents or anti-inflammatory agents. Finally, the neuroprotective effects of this compound should be further investigated to determine its potential as a treatment for neurodegenerative diseases.
Conclusion
In conclusion, this compound is a novel compound that has several potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. The compound is synthesized through a complex process, and its mechanism of action is not fully understood. However, recent studies have shown that this compound has promising biochemical and physiological effects that make it an attractive candidate for future research. Future studies should investigate the potential of this compound as a combination therapy with other anti-cancer agents or anti-inflammatory agents and its potential as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
2,6-difluoro-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-10-2-1-3-11(15)12(10)13(18)16-4-5-17-6-8-19-9-7-17/h1-3H,4-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOCYAVDERCMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429676.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B4429684.png)
![3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429691.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)




![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)
